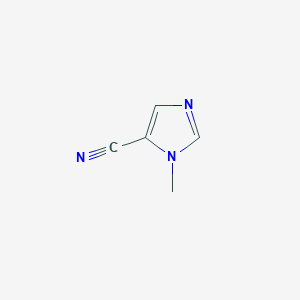

1-Methyl-1H-imidazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1H-imidazole-5-carbonitrile is a chemical compound with the molecular formula C5H5N3 and a molecular weight of 107.11 . It is a solid substance . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring with a methyl group attached to one of the nitrogen atoms and a carbonitrile group attached to the fifth carbon .

Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 48-50 degrees Celsius .

Aplicaciones Científicas De Investigación

1-Methyl-1H-imidazole-5-carbonitrile is used in a variety of scientific research applications. It has been used in drug discovery to identify novel compounds and target proteins. It has also been used in gene regulation, as a tool to study the regulation of gene expression. Additionally, it has been used in molecular biology to study the structure and function of proteins and nucleic acids.

Mecanismo De Acción

Target of Action

1-Methyl-1H-imidazole-5-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new drugs . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities .

Result of Action

Imidazole derivatives are known for their diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Methyl-1H-imidazole-5-carbonitrile has a number of advantages for use in lab experiments. It is a relatively inexpensive reagent, and the reaction conditions needed for its synthesis are mild. Additionally, it has a high yield and is relatively stable, making it a suitable reagent for a variety of experiments. However, one limitation of this compound is that it is a reversible inhibitor of acetylcholinesterase, meaning that it will not have a lasting effect on the enzyme.

Direcciones Futuras

There are a number of potential future directions for the use of 1-Methyl-1H-imidazole-5-carbonitrile in scientific research. It has potential applications in drug discovery, as it can be used to identify novel compounds and target proteins. Additionally, it could be used to study the regulation of gene expression, as well as its effects on the structure and function of proteins and nucleic acids. Furthermore, it could be used to study the effects of oxidative stress on the nervous system. Finally, it could be used to study the effects of acetylcholine on various physiological processes, such as memory formation, learning, and motor control.

Métodos De Síntesis

1-Methyl-1H-imidazole-5-carbonitrile is synthesized in a two-step process. The first step involves the reaction of 1-methyl-1H-imidazole-5-carboxaldehyde with hydroxylamine hydrochloride to form an intermediate. This intermediate is then reacted with acetonitrile to produce the final product, this compound. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at room temperature. The yield of the reaction is typically high, with yields of up to 99% being reported.

Safety and Hazards

1-Methyl-1H-imidazole-5-carbonitrile is classified as a combustible liquid. It is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name |

3-methylimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-4-7-3-5(8)2-6/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBIIAGKRWHJQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383664 |

Source

|

| Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66121-66-2 |

Source

|

| Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)